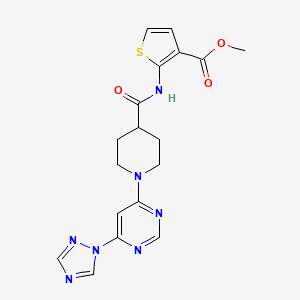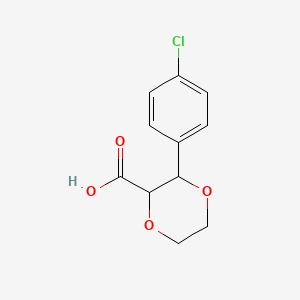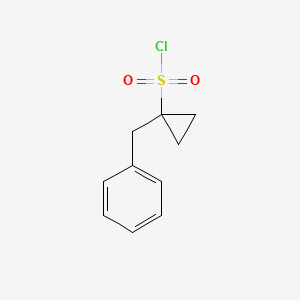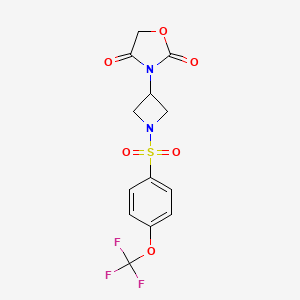![molecular formula C19H20N4O3 B2653081 1-(4-nitrobenzyl)-1'{H}-spiro[piperidine-4,2'-quinazolin]-4'(3'{H})-one CAS No. 1047424-73-6](/img/structure/B2653081.png)
1-(4-nitrobenzyl)-1'{H}-spiro[piperidine-4,2'-quinazolin]-4'(3'{H})-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-nitrobenzyl)-1'{H}-spiro[piperidine-4,2'-quinazolin]-4'(3'{H})-one, also known as NBQX, is a potent and selective antagonist of the ionotropic glutamate receptors, specifically the AMPA receptors. NBQX has been extensively studied for its pharmacological properties and is widely used in scientific research.
作用机制
1-(4-nitrobenzyl)-1'{H}-spiro[piperidine-4,2'-quinazolin]-4'(3'{H})-one acts as a competitive antagonist of the AMPA receptors, blocking the binding of glutamate to the receptor and preventing the influx of calcium ions into the cell. This leads to a reduction in neuronal excitability and synaptic transmission. This compound has a high affinity for the GluA2 subunit of the AMPA receptor, which is responsible for the calcium permeability of the receptor.
Biochemical and Physiological Effects
The blockade of AMPA receptors by this compound has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated that this compound can reduce the release of glutamate and other neurotransmitters from presynaptic terminals. In vivo studies have shown that this compound can reduce seizures and epileptiform activity in animal models. This compound has also been shown to have neuroprotective effects in models of ischemia and traumatic brain injury.
实验室实验的优点和局限性
One of the main advantages of 1-(4-nitrobenzyl)-1'{H}-spiro[piperidine-4,2'-quinazolin]-4'(3'{H})-one is its potency and selectivity for AMPA receptors. This makes it a useful tool for studying the function of these receptors in vitro and in vivo. However, one limitation of this compound is that it can also block kainate receptors at high concentrations, which can complicate the interpretation of experimental results. Another limitation is that this compound has a relatively short half-life in vivo, which can make it difficult to achieve sustained blockade of AMPA receptors.
未来方向
There are several future directions for research on 1-(4-nitrobenzyl)-1'{H}-spiro[piperidine-4,2'-quinazolin]-4'(3'{H})-one. One area of interest is the development of more potent and selective AMPA receptor antagonists. Another area of interest is the investigation of the role of AMPA receptors in neurodegenerative diseases, such as Alzheimer's and Parkinson's. Finally, there is growing interest in the use of AMPA receptor antagonists as potential therapies for epilepsy and other neurological disorders.
Conclusion
In conclusion, this compound is a potent and selective antagonist of the AMPA receptors that has been extensively studied for its pharmacological properties. It has a range of scientific research applications, including the investigation of synaptic plasticity, learning, and memory, as well as the role of glutamate in neurodegenerative diseases. This compound has a well-understood mechanism of action and has been shown to have a range of biochemical and physiological effects. While there are some limitations to the use of this compound in lab experiments, it remains a valuable tool for investigating the function of AMPA receptors and their role in neurological disorders.
合成方法
The synthesis of 1-(4-nitrobenzyl)-1'{H}-spiro[piperidine-4,2'-quinazolin]-4'(3'{H})-one involves several steps, including the condensation of piperidine-4-carboxylic acid with 2-nitrobenzaldehyde, followed by cyclization with anthranilic acid. The resulting compound is then treated with acetic anhydride and triethylamine to form the spirocyclic ring system. Finally, the nitro group is reduced to an amino group using catalytic hydrogenation.
科学研究应用
1-(4-nitrobenzyl)-1'{H}-spiro[piperidine-4,2'-quinazolin]-4'(3'{H})-one is widely used in scientific research as a tool to study the function of glutamate receptors. It has been used to investigate the role of AMPA receptors in synaptic plasticity, learning, and memory. This compound has also been used to study the effects of glutamate receptor antagonists on neuronal excitability and to investigate the role of glutamate in neurodegenerative diseases such as Alzheimer's and Parkinson's.
属性
IUPAC Name |
1'-[(4-nitrophenyl)methyl]spiro[1,3-dihydroquinazoline-2,4'-piperidine]-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O3/c24-18-16-3-1-2-4-17(16)20-19(21-18)9-11-22(12-10-19)13-14-5-7-15(8-6-14)23(25)26/h1-8,20H,9-13H2,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPFKTTSEXRDHDH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12NC3=CC=CC=C3C(=O)N2)CC4=CC=C(C=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(3,4-dimethoxyphenyl)-3-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]thiourea](/img/structure/B2652998.png)





![3,3,3-Trifluoro-2-[(4-hydroxyphenyl)methyl]propanoic acid](/img/structure/B2653011.png)
![8-Methoxy-6-nitro-3-[4-[3-(trifluoromethyl)phenyl]piperazine-1-carbonyl]chromen-2-one](/img/structure/B2653012.png)



![6-[(2-methyl-2,3-dihydro-1H-indol-1-yl)sulfonyl]-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-trien-11-one](/img/structure/B2653018.png)

